Cyclohexanecarboxaldehyde
Overview
Description
Cyclohexanecarboxaldehyde is an organic compound with the molecular formula C7H12O. It is a clear, colorless to faintly pink liquid with a distinct aldehyde odor. This compound is also known by several other names, including cyclohexanal, cyclohexanaldehyde, and hexahydrobenzaldehyde .
Mechanism of Action
Target of Action
Cyclohexanecarboxaldehyde, also known as Hexahydrobenzaldehyde , is a chemical compound with the molecular formula C7H12O It has been used as a model substrate in the synthesis of propargylamines using fe3o4 nanoparticles as a catalyst .
Mode of Action
It has been used in the study of gas-phase microwave spectrum and for the synthesis of poly(vinyl cyclohexanal) . It has also been employed in an aldol reaction with ethyl diazoacetate catalyzed by basic, nanoparticulate magnesium oxide leading to α-diazo-β-hydroxyesters .
Biochemical Pathways
Aldehyde deformylations, which occur in organisms during metabolism and biosynthesis, are catalyzed by metalloenzymes through metal dioxygen active cores
Pharmacokinetics
Its physical properties such as boiling point (161-163 °c), density (0926 g/mL at 25 °C), and storage temperature (2-8°C) are known . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of propargylamines and α-diazo-β-hydroxyesters suggests that it may have a role in the formation of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
Cyclohexanecarboxaldehyde participates in various biochemical reactions. It has been used to study the gas-phase microwave spectrum of this compound . It is also used as a model substrate in the synthesis of propargylamines using Fe3O4 nanoparticles as a catalyst
Molecular Mechanism
It is known that the compound can participate in various chemical reactions, such as the synthesis of poly(vinyl cyclohexanal)
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxaldehyde can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3-cyclohexene-1-carboxaldehyde, which is obtained from the Diels-Alder reaction of butadiene and acrolein . Another method involves the reduction of cyclohexanecarbonyl chloride using lithium tri-tert-butoxyaluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydroformylation of cyclohexene. This process involves the reaction of cyclohexene with carbon monoxide and hydrogen in the presence of a rhodium catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to cyclohexanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to cyclohexanemethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Oxidation yields cyclohexanecarboxylic acid.
- Reduction yields cyclohexanemethanol.
- Aldol reactions yield α-diazo-β-hydroxyesters .
Scientific Research Applications
Cyclohexanecarboxaldehyde has a wide range of applications in scientific research:
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the synthesis of poly(vinyl cyclohexanal), which has applications in polymer chemistry.
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde can be compared with other similar compounds, such as:
Cyclopentanecarboxaldehyde: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.
Cyclohexene-1-carboxaldehyde: This compound has a double bond in the ring structure, making it more reactive in certain chemical reactions.
Cyclohexanecarboxylic acid: This is the oxidized form of this compound and has different chemical properties and applications.
This compound is unique due to its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
cyclohexanecarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFDZFBHBWTVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174375 | |
Record name | Cyclohexanaecarboxaldehyde | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Cyclohexanecarboxaldehyde | |
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CAS No. |
2043-61-0 | |
Record name | Cyclohexanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2043-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexanaecarboxaldehyde | |
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Record name | CYCLOHEXANECARBOXALDEHYDE | |
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Record name | Cyclohexanaecarboxaldehyde | |
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Record name | Cyclohexanecarbaldehyde | |
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Record name | CYCLOHEXANECARBOXALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexanecarboxaldehyde?
A1: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A: Yes, research on this compound commonly employs nuclear magnetic resonance (NMR) spectroscopy to determine the conformational free energy of the formyl group. [] Studies have shown that the cis and trans-4-t-butyl derivatives of this compound can be used as models to understand the behavior of axial and equatorial formyl groups in this molecule. []
Q3: What are the typical applications of this compound in catalytic reactions?
A: this compound serves as a valuable starting material in various organic reactions. For example, it's utilized in Prins reactions to synthesize 1,3-dioxanes, a class of heterocyclic compounds. [] These reactions can be efficiently catalyzed by Brønsted-acidic imidazolium ionic liquids, offering a simple and environmentally friendly approach to 1,3-dioxanes. []
Q4: How does this compound behave in reactions involving samarium diiodide?
A: Research has demonstrated that samarium diiodide can promote pinacol coupling reactions using this compound. [] This reaction, in the presence of polyethylene glycols, leads to the formation of 1,2-diols. [] Interestingly, the stereochemical outcome leans towards the threo-isomer with a diastereoselectivity as high as 10:1. [] This selectivity is noteworthy as it differs from benzaldehyde, suggesting two distinct mechanistic pathways in these pinacol coupling reactions. []
Q5: Can this compound be used in asymmetric synthesis?
A: Absolutely. A notable example is its use in catalytic enantioselective α‐acylvinyl anion reactions. [] Here, silyloxyallenes, synthesized from acylsilanes via the Kuwajima–Reich rearrangement, react with this compound in the presence of a chiral chromium(III) catalyst. [] This reaction provides access to enantioenriched β-substituted α,β-unsaturated carbinols with control over alkene geometry and a new stereogenic center. []
Q6: Are there any known cases of this compound acting as a catalyst poison?
A: Yes, in the context of benzyl alcohol hydrogenation, research indicates that this compound can act as a catalyst poison, particularly with rhodium catalysts. [] The formation of this compound as a byproduct during the reaction leads to a significant decrease in the hydrogenation rate. [] Interestingly, this poisoning effect is less pronounced with platinum catalysts. []
Q7: Can this compound be biotransformed by microorganisms?
A: Yes, studies using Aspergillus niger NRRL 326 show this fungus can biotransform isophorone into various products, including 3,3-dimethyl-5-oxo-cyclohexanecarboxaldehyde. [, ] This highlights the potential of microorganisms to modify and potentially detoxify this compound and related compounds. [, ]
Q8: How does the structure of this compound, particularly the cyclohexyl ring, influence its activity?
A: The cyclohexyl ring in this compound plays a significant role in its activity, particularly in the context of leukotriene B4 (LTB4) antagonism. [] Research on cyclohexane derivatives as LTB4 antagonists suggests that incorporating a 1,3-disubstituted cyclohexyl motif into the triene system of LTB4 leads to potent antagonists. [] This approach has yielded compounds with excellent affinity for LTB4 receptors, highlighting the importance of the cyclohexyl ring in mimicking the spatial and electronic properties of the natural ligand. []
Q9: Does the presence or absence of an aromatic ring in aldehydes impact their interaction with phospholipid layers?
A: Research exploring the impact of odor molecules on 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) molecular layers, which serve as simplified models of epithelial cellular membranes, provides valuable insights into this question. [] Studies comparing the effects of benzaldehyde (aromatic) and this compound (aliphatic) revealed that the presence of an aromatic ring in benzaldehyde enhances its ability to counteract the disruptive effects of malodor substances on DOPC layers. []
Q10: Are there any viable alternatives or substitutes for this compound in specific applications?
A: The choice of alternatives depends largely on the specific application. For instance, in the synthesis of α,δ-dioxygenated allylic stannanes, researchers have explored the use of methoxymethyl (MOM) ethers as an alternative to tert-butyldimethylsilyl (TBS) ethers for protecting the hydroxyl group in the starting materials. [] The MOM-protected allylic stannanes, upon transmetalation with indium chloride, demonstrate improved diastereoselectivity in additions to aldehydes like this compound compared to their TBS counterparts. [] This highlights how subtle structural modifications can significantly impact the reaction outcome and lead to the identification of superior synthetic alternatives. []
Q11: What analytical techniques are commonly employed to study this compound and its reactions?
A: A range of analytical techniques are crucial for characterizing this compound and its derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) is extensively used to identify and quantify reaction products, as seen in studies of biotransformation reactions using Aspergillus niger NRRL 326. [, ] Additionally, high performance liquid chromatography (HPLC) plays a vital role in analyzing both volatile and non-volatile metabolites produced in these biotransformation processes. []
Q12: Are there any cross-disciplinary applications of this compound?
A: Yes, this compound finds applications beyond traditional synthetic chemistry. For example, in materials science, its use in synthesizing ciclesonide, an inhaled corticosteroid for asthma treatment, highlights its relevance in medicinal chemistry and drug development. [] Ciclesonide, designed to have potent local anti-inflammatory activity with a good safety profile, exemplifies the cross-disciplinary nature of research involving this compound. []
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